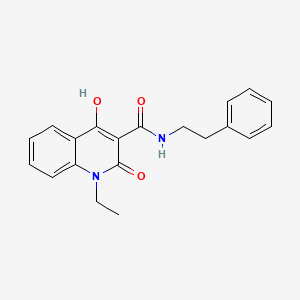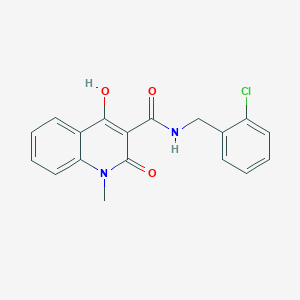
N-(2-chlorobenzyl)-4-hydroxy-1-methyl-2-oxo-1,2-dihydro-3-quinolinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-chlorobenzyl)-4-hydroxy-1-methyl-2-oxo-1,2-dihydro-3-quinolinecarboxamide, also known as CQHC, is a synthetic compound that belongs to the quinoline family. It has been widely studied for its potential therapeutic applications in various fields, including cancer research, infectious diseases, and neurodegenerative disorders. In
Mecanismo De Acción
The mechanism of action of N-(2-chlorobenzyl)-4-hydroxy-1-methyl-2-oxo-1,2-dihydro-3-quinolinecarboxamide is not fully understood, but it is believed to involve multiple pathways. In cancer cells, N-(2-chlorobenzyl)-4-hydroxy-1-methyl-2-oxo-1,2-dihydro-3-quinolinecarboxamide has been shown to induce apoptosis through the activation of caspases, a family of enzymes that play a key role in programmed cell death. It has also been reported to inhibit the activity of various proteins involved in cell proliferation and survival, such as AKT and NF-κB. In infectious diseases, N-(2-chlorobenzyl)-4-hydroxy-1-methyl-2-oxo-1,2-dihydro-3-quinolinecarboxamide has been found to disrupt the cell membrane and inhibit the synthesis of nucleic acids, leading to bacterial death. It has also been shown to enhance the immune response by activating macrophages and increasing the production of cytokines. In neurodegenerative disorders, N-(2-chlorobenzyl)-4-hydroxy-1-methyl-2-oxo-1,2-dihydro-3-quinolinecarboxamide has been investigated for its ability to inhibit the aggregation of amyloid-beta and tau proteins, which are key pathological features of Alzheimer's and Parkinson's diseases.
Biochemical and Physiological Effects
N-(2-chlorobenzyl)-4-hydroxy-1-methyl-2-oxo-1,2-dihydro-3-quinolinecarboxamide has been shown to have various biochemical and physiological effects, depending on the target cells and tissues. In cancer cells, N-(2-chlorobenzyl)-4-hydroxy-1-methyl-2-oxo-1,2-dihydro-3-quinolinecarboxamide has been reported to induce cell cycle arrest and DNA damage, leading to cell death. It has also been shown to inhibit the expression of various genes involved in cancer progression, such as MMP-9 and VEGF. In infectious diseases, N-(2-chlorobenzyl)-4-hydroxy-1-methyl-2-oxo-1,2-dihydro-3-quinolinecarboxamide has been found to disrupt the cell membrane and inhibit the synthesis of nucleic acids, leading to bacterial death. It has also been shown to enhance the immune response by activating macrophages and increasing the production of cytokines. In neurodegenerative disorders, N-(2-chlorobenzyl)-4-hydroxy-1-methyl-2-oxo-1,2-dihydro-3-quinolinecarboxamide has been investigated for its ability to inhibit the aggregation of amyloid-beta and tau proteins, which are key pathological features of Alzheimer's and Parkinson's diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2-chlorobenzyl)-4-hydroxy-1-methyl-2-oxo-1,2-dihydro-3-quinolinecarboxamide has several advantages for lab experiments, including its synthetic accessibility, low cost, and broad-spectrum activity against various pathogens. It has also been shown to have low toxicity and high selectivity towards cancer cells, making it a promising candidate for cancer therapy. However, N-(2-chlorobenzyl)-4-hydroxy-1-methyl-2-oxo-1,2-dihydro-3-quinolinecarboxamide has some limitations for lab experiments, including its poor solubility in aqueous solutions and its instability under certain conditions. These factors can affect the reliability and reproducibility of experimental results and require careful optimization of experimental conditions.
Direcciones Futuras
There are several future directions for the research and development of N-(2-chlorobenzyl)-4-hydroxy-1-methyl-2-oxo-1,2-dihydro-3-quinolinecarboxamide. In cancer research, further studies are needed to elucidate the molecular mechanisms of N-(2-chlorobenzyl)-4-hydroxy-1-methyl-2-oxo-1,2-dihydro-3-quinolinecarboxamide-induced apoptosis and to optimize its pharmacokinetic and pharmacodynamic properties. In infectious diseases, N-(2-chlorobenzyl)-4-hydroxy-1-methyl-2-oxo-1,2-dihydro-3-quinolinecarboxamide has the potential to be used as a broad-spectrum antimicrobial agent, but more studies are needed to evaluate its efficacy and safety in vivo. In neurodegenerative disorders, N-(2-chlorobenzyl)-4-hydroxy-1-methyl-2-oxo-1,2-dihydro-3-quinolinecarboxamide has shown promising results in preclinical studies, but more research is needed to evaluate its therapeutic potential in clinical trials. Overall, N-(2-chlorobenzyl)-4-hydroxy-1-methyl-2-oxo-1,2-dihydro-3-quinolinecarboxamide is a promising compound with diverse therapeutic applications and warrants further investigation.
Métodos De Síntesis
N-(2-chlorobenzyl)-4-hydroxy-1-methyl-2-oxo-1,2-dihydro-3-quinolinecarboxamide can be synthesized through a multi-step reaction process, starting from 2-chlorobenzylamine and 4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid. The reaction involves the formation of an amide bond between the amine group of 2-chlorobenzylamine and the carboxylic acid group of 4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid, followed by cyclization to form the quinoline ring. The final product, N-(2-chlorobenzyl)-4-hydroxy-1-methyl-2-oxo-1,2-dihydro-3-quinolinecarboxamide, can be obtained through purification and isolation processes.
Aplicaciones Científicas De Investigación
N-(2-chlorobenzyl)-4-hydroxy-1-methyl-2-oxo-1,2-dihydro-3-quinolinecarboxamide has been extensively studied for its potential therapeutic applications in various fields. In cancer research, N-(2-chlorobenzyl)-4-hydroxy-1-methyl-2-oxo-1,2-dihydro-3-quinolinecarboxamide has been shown to inhibit the proliferation of cancer cells by inducing apoptosis, a programmed cell death process. It has also been reported to inhibit the migration and invasion of cancer cells, which are key processes in cancer metastasis. In infectious diseases, N-(2-chlorobenzyl)-4-hydroxy-1-methyl-2-oxo-1,2-dihydro-3-quinolinecarboxamide has been found to exhibit antimicrobial activity against various pathogens, including bacteria, fungi, and viruses. It has also been shown to enhance the efficacy of existing antibiotics by reducing the development of antibiotic resistance. In neurodegenerative disorders, N-(2-chlorobenzyl)-4-hydroxy-1-methyl-2-oxo-1,2-dihydro-3-quinolinecarboxamide has been investigated for its neuroprotective effects and potential use in the treatment of diseases such as Alzheimer's and Parkinson's.
Propiedades
IUPAC Name |
N-[(2-chlorophenyl)methyl]-4-hydroxy-1-methyl-2-oxoquinoline-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN2O3/c1-21-14-9-5-3-7-12(14)16(22)15(18(21)24)17(23)20-10-11-6-2-4-8-13(11)19/h2-9,22H,10H2,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WINPTPZEHIJUNH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=C(C1=O)C(=O)NCC3=CC=CC=C3Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Hydroxy-1-methyl-2-oxo-1,2-dihydro-quinoline-3-carboxylic acid 2-chloro-benzylamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-chloro-5-hydroxy-2-[3-(trifluoromethyl)phenyl]-3(2H)-pyridazinone](/img/structure/B5913879.png)
![N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-1-butyl-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide](/img/structure/B5913895.png)

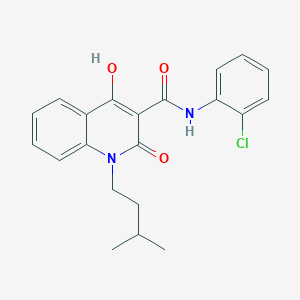
![N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-1-butyl-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide](/img/structure/B5913923.png)
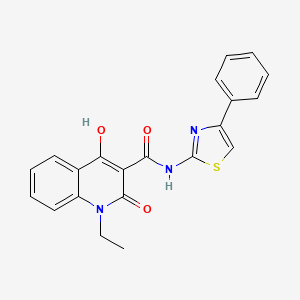
![4-hydroxy-2-oxo-N-{2-[(phenylsulfonyl)amino]ethyl}-2H-chromene-3-carboxamide](/img/structure/B5913938.png)
![methyl 2-{[(1-ethyl-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)carbonyl]amino}benzoate](/img/structure/B5913946.png)

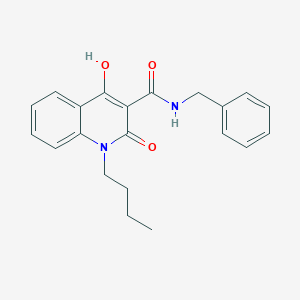
![7-(1,3-benzodioxol-5-yl)-4-hydroxypyrido[2',3':4,5]thieno[2,3-b]pyridin-2(1H)-one](/img/structure/B5913965.png)
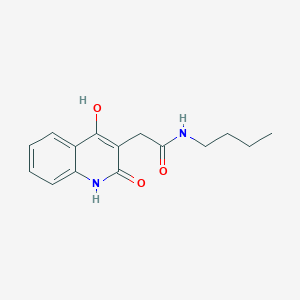
![3,3'-[(4-methoxyphenyl)methylene]bis(4-hydroxy-6-methyl-2H-pyran-2-one)](/img/structure/B5913980.png)
